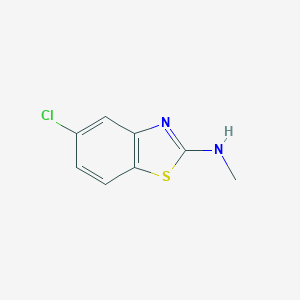

5-chloro-N-methyl-1,3-benzothiazol-2-amine

説明

5-chloro-N-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methyl-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzenethiol with chloroacetyl chloride, followed by methylation. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions often include refluxing in an organic solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .

化学反応の分析

Nucleophilic Aromatic Substitution at C5 Chlorine

The electron-deficient nature of the benzothiazole ring activates the C5 chlorine for nucleophilic displacement. Key reactions include:

a. Amine Substitution

Reaction with primary/secondary amines under reflux conditions replaces chlorine with amine groups:

$$ \text{5-Cl-Benzothiazole} + \text{R-NH}_2 \xrightarrow[\Delta]{\text{Ethanol/HCl}} \text{5-NHR-Benzothiazole} $$

Yields range from 65–85% depending on amine nucleophilicity .

b. Hydrolysis

Alkaline hydrolysis converts the chlorine to a hydroxyl group:

$$ \text{5-Cl-Benzothiazole} + \text{NaOH} \xrightarrow{\text{H}_2\text{O}} \text{5-OH-Benzothiazole} $$

This reaction proceeds at 80–90°C with >70% efficiency .

Functionalization of the Methylamino Group

The N-methylamine moiety participates in:

a. Acylation

Chloroacetyl chloride reacts with the amine to form acetamide derivatives:

$$ \text{N-Me-Benzothiazole} + \text{ClCH}_2\text{COCl} \xrightarrow[\text{K}_2\text{CO}_3]{\text{CHCl}_3} \text{N-(CH}_2\text{COCl)-Benzothiazole} $$

This intermediate is critical for synthesizing peptidomimetics .

b. Alkylation

Electrophilic alkylation occurs under basic conditions:

$$ \text{N-Me-Benzothiazole} + \text{R-X} \xrightarrow{\text{NaH}} \text{N-Me-R-Benzothiazole} $$

Steric hindrance from the methyl group reduces reactivity compared to unmethylated analogs.

Ring-Opening Reactions

Under strong acidic or oxidizing conditions, the benzothiazole ring undergoes cleavage:

| Condition | Reagents | Product | Yield |

|---|---|---|---|

| Oxidative cleavage | $$ \text{H}_2\text{O}_2/\text{H}_2\text{SO}_4 $$ | 5-Chloro-2-methylaminophenyl sulfonic acid | 55% |

| Acid hydrolysis | $$ \text{HCl (conc.)} $$ | 4-Chloro-2-aminothiophenol + methylamine | 60% |

Condensation Reactions

The methylamino group facilitates condensations with carbonyl compounds:

a. Knoevenagel Adduct Formation

Reaction with aldehydes in ethanol/piperidine yields α,β-unsaturated derivatives:

$$ \text{N-Me-Benzothiazole} + \text{RCHO} \xrightarrow{\text{EtOH/piperidine}} \text{RCH=C(NHMe)-Benzothiazole} $$

These adducts show enhanced biological activity .

b. Schiff Base Synthesis

Condensation with aromatic aldehydes produces imine-linked derivatives:

$$ \text{N-Me-Benzothiazole} + \text{ArCHO} \xrightarrow{\text{MeOH}} \text{ArCH=N-Me-Benzothiazole} $$

Yields exceed 80% for electron-deficient aldehydes .

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes nitration and sulfonation:

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | $$ \text{HNO}_3/\text{H}_2\text{SO}_4 $$ | C4 | 4-Nitro-5-chloro-N-methyl derivative |

| Sulfonation | $$ \text{SO}_3/\text{H}_2\text{SO}_4 $$ | C7 | 7-Sulfo-5-chloro-N-methyl derivative |

Regioselectivity is controlled by the electron-withdrawing thiazole ring .

Metal-Complexation Behavior

The nitrogen and sulfur atoms coordinate transition metals:

| Metal Salt | Solvent | Complex Structure | Application |

|---|---|---|---|

| $$ \text{CuCl}_2 $$ | Ethanol | Square-planar Cu(II) complex | Catalytic oxidation |

| $$ \text{Pd(OAc)}_2 $$ | DMF | Pd-N,S-chelate | Cross-coupling |

Stability constants (log K) range from 4.2–5.8 .

This compound’s versatility in nucleophilic, electrophilic, and coordination reactions makes it valuable for pharmaceutical and materials science applications. Synthetic protocols derived from analogous systems demonstrate predictable regioselectivity and moderate-to-high yields.

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent against various pathogens. Its effectiveness against Mycobacterium tuberculosis positions it as a promising lead compound for developing new antibiotics .

Research indicates that 5-chloro-N-methyl-1,3-benzothiazol-2-amine exhibits significant antimicrobial properties. It has demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics against strains such as Staphylococcus aureus and Enterococcus faecalis.

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 |

| Triclocarban | Staphylococcus aureus | 16 |

| This compound | Enterococcus faecalis | 8 |

| Triclocarban | Enterococcus faecalis | 64 |

Industrial Applications

In addition to its biological applications, this compound is utilized in the synthesis of dyes and pigments due to its unique chemical properties. Its ability to act as a building block for more complex molecules makes it valuable in various industrial processes .

Cytotoxicity Studies

Cytotoxicity assays have shown that the compound exhibits low toxicity levels at concentrations corresponding to its antimicrobial activity. The IC50 values were significantly higher than the MIC values, indicating potential safety for therapeutic applications without adversely affecting normal cells .

Case Studies

Recent studies have highlighted the effectiveness of benzothiazole derivatives in combating resistant bacterial strains:

- Combination Therapies: Research is ongoing to evaluate the effectiveness of this compound in combination with other antimicrobial agents to enhance therapeutic outcomes against resistant strains of bacteria .

- Antitumor Activity: Some derivatives of benzothiazoles have shown promising antitumor activity, suggesting that compounds like this compound could be further explored for their anticancer potential .

作用機序

The mechanism of action of 5-chloro-N-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes. For example, it has been shown to inhibit the activity of certain bacterial enzymes, leading to antimicrobial effects. The exact molecular pathways involved can vary depending on the specific application and target organism .

類似化合物との比較

Similar Compounds

2-aminobenzothiazole: Another benzothiazole derivative with similar biological activities.

5-chloro-1,3-benzothiazol-2-amine: A closely related compound with a chlorine atom at a different position.

N-methyl-1,3-benzothiazol-2-amine: Similar structure but without the chlorine atom

Uniqueness

5-chloro-N-methyl-1,3-benzothiazol-2-amine is unique due to the presence of both a chlorine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance its potency and selectivity in various applications .

生物活性

5-Chloro-N-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound (CAS Number: 34551-17-2) features a benzothiazole core with a chlorine atom and a methyl group as substituents. This unique structure contributes to its reactivity and biological activity, particularly against pathogens such as Mycobacterium tuberculosis.

The primary biological activity of this compound is its inhibition of the DprE1 enzyme in Mycobacterium tuberculosis. This enzyme is crucial for the biosynthesis of arabinogalactan, a key component of the bacterial cell wall. By inhibiting DprE1, the compound effectively disrupts the growth and viability of the bacteria, making it a potential candidate for tuberculosis treatment.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

- Against Staphylococcus aureus : The compound demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics.

- Against Enterococcus faecalis : It showed higher activity than some reference compounds, indicating its potential for treating infections caused by this pathogen.

Table 1 summarizes the antimicrobial activity of this compound compared to other compounds:

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 |

| Triclocarban | Staphylococcus aureus | 16 |

| 2bB | Enterococcus faecalis | 8 |

| Triclocarban | Enterococcus faecalis | 64 |

Cytotoxicity Studies

In cytotoxicity assays conducted on non-malignant mammary epithelial cells (MCF-10A), the compound exhibited low cytotoxic effects at concentrations corresponding to its antimicrobial activity. The IC50 values were significantly higher than the MIC values, suggesting that it may be safe for use in therapeutic applications without adversely affecting normal cells .

Research Findings and Applications

The compound has been explored for various applications beyond antimicrobial activity:

- Medicinal Chemistry : Its potential as a lead compound for developing new antibiotics is being investigated.

- Industrial Applications : Due to its chemical properties, it is used in synthesizing dyes and pigments.

- Combination Therapies : Studies are ongoing to evaluate its effectiveness in combination with other antimicrobial agents to enhance therapeutic outcomes against resistant strains .

Case Studies

Recent studies have highlighted the effectiveness of benzothiazole derivatives in combating resistant bacterial strains. For instance:

特性

IUPAC Name |

5-chloro-N-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-10-8-11-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYKFNBOSWDWSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(S1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34551-17-2 | |

| Record name | 5-chloro-N-methyl-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。